molecular formula C20H26N8 B2663230 N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine CAS No. 2097926-56-0

N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine

货号: B2663230
CAS 编号: 2097926-56-0
分子量: 378.484
InChI 键: GDNRKIYVLYGALP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine is a sophisticated chemical compound designed for advanced research applications, particularly in medicinal chemistry and drug discovery. This molecule features a 1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine core, a scaffold known for its structural similarity to purine bases, which allows it to interact with a variety of enzymatic targets . This core is linked via a piperidine spacer to a 5,6,7,8-tetrahydroquinazoline moiety, a structure frequently explored in kinase inhibitor design. The specific molecular architecture of this compound suggests potential as a key investigational tool for studying protein kinase signaling pathways, enzyme inhibition, and cellular proliferation mechanisms. Its structure-activity relationship (SAR) makes it a valuable candidate for lead optimization studies in oncology and other therapeutic areas involving dysregulated kinase activity. This product is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety protocols in a controlled laboratory setting.

属性

IUPAC Name

1,6-dimethyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N8/c1-13-24-18(16-11-23-27(2)20(16)25-13)26-14-7-9-28(10-8-14)19-15-5-3-4-6-17(15)21-12-22-19/h11-12,14H,3-10H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNRKIYVLYGALP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C=NN(C2=N1)C)NC3CCN(CC3)C4=NC=NC5=C4CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions to meet industrial demands .

作用机制

The mechanism of action of N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine involves the inhibition of specific enzymes and pathways:

相似化合物的比较

Comparison with Similar Compounds

A systematic comparison is provided below, focusing on structural analogs, biological activity, and synthesis complexity.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Biological Activity Synthesis Complexity
Target Compound Pyrazolo[3,4-d]pyrimidine + Tetrahydroquinazoline-piperidine 1,6-Dimethyl (pyrazolo), tetrahydroquinazoline ~464.5* Kinase inhibition (inferred) High (multi-step coupling)
N-Benzyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine () Pyrazolo[3,4-d]pyrimidine N-Benzyl, 1-Methyl 265.3 MAP kinase inhibition Moderate (single-step alkylation)
6-Chloro-N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine () Pyrazolo[3,4-d]pyrimidine 6-Chloro, 1-Methyl, N-(4-methoxyphenyl) 289.7 Antibacterial (S. aureus MIC: 8 µg/mL) Moderate (chlorination followed by amination)
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine () Pyrazolo[3,4-d]pyrimidine + Thienopyrimidine 3-Phenyl 356.4 Anticancer (IC₅₀: 1.2 µM vs. HeLa) High (Vilsmeier–Haack reaction + cyclization)
1H-Pyrazolo[3,4-d]pyrimidin-4-amine (Base structure, ) Pyrazolo[3,4-d]pyrimidine Unsubstituted 135.1 Scaffold for adenosine receptor ligands Low (one-pot cyclization)

*Estimated based on analogous structures.

Key Findings:

Substituent Impact on Activity :

  • Methyl groups (e.g., 1,6-dimethyl in the target compound) improve metabolic stability compared to chloro or methoxy substituents .
  • The tetrahydroquinazoline-piperidine moiety in the target compound may confer selectivity for kinases over unrelated targets, as seen in ’s quinazoline-based inhibitors .

Synthetic Challenges :

  • The target compound requires multi-step coupling (e.g., Buchwald–Hartwig amination) to merge the pyrazolo[3,4-d]pyrimidine and tetrahydroquinazoline units, similar to methods in .
  • Simpler analogs (e.g., ’s N-benzyl derivative) are synthesized via direct alkylation or amination, reducing yield losses .

Biological Performance: Antibacterial pyrazolo[3,4-d]pyrimidines (e.g., ’s compound 11) show MIC values as low as 8 µg/mL against S. aureus, but the target compound’s bulky tetrahydroquinazoline group may limit bacterial membrane penetration . Thienopyrimidine hybrids () exhibit potent anticancer activity, suggesting that the target compound’s tetrahydroquinazoline could be optimized for similar applications .

生物活性

N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to detail its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Chemical Formula: C16H22N6
Molecular Weight: 306.39 g/mol
IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine often exhibit inhibitory effects on specific kinases involved in cancer proliferation and survival pathways.

Key Mechanisms:

  • EGFR Inhibition : Similar compounds have been shown to inhibit epidermal growth factor receptor (EGFR) activity. For instance, a related pyrazolo[3,4-d]pyrimidine derivative displayed IC50 values of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant EGFR T790M .
  • Apoptosis Induction : The compound may induce apoptosis in cancer cells by modulating the BAX/Bcl-2 ratio and affecting cell cycle progression .
  • Kinase Inhibition : It may function as a kinase inhibitor through competitive binding at ATP sites due to structural similarities with ATP .

Biological Activity Data

A summary of the biological activity data for this compound is presented in the table below:

Activity Target IC50 (µM) Notes
EGFR InhibitionWild-type EGFR0.016Highly potent inhibitor
Mutant EGFR (T790M)0.236Significant resistance against mutations
Apoptotic InductionA549 Cancer Cells-Induces apoptosis via BAX/Bcl-2 modulation
Cell Cycle ArrestA549 Cancer Cells-Arrests at S and G2/M phases

Case Studies

Several studies have explored the biological activities of pyrazolo[3,4-d]pyrimidine derivatives:

  • Study on Anti-Cancer Activity : A study synthesized various pyrazolo[3,4-d]pyrimidine derivatives and assessed their anti-proliferative effects on A549 lung cancer cells. The most potent compound demonstrated significant inhibition of cell growth and induced apoptosis through mitochondrial pathways .
  • In Vivo Efficacy : Another research highlighted the efficacy of a related compound in vivo in xenograft models of cancer. The compound significantly reduced tumor size and improved survival rates compared to controls .
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications on the pyrazolo[3,4-d]pyrimidine scaffold could enhance potency against EGFR and selectivity towards cancer cells while minimizing effects on normal cells .

常见问题

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H and ¹³C NMR resolve regiochemistry (e.g., pyrazolo-pyrimidine vs. tetrahydroquinazoline moieties). Key signals include methyl groups at δ 2.1–2.5 ppm and aromatic protons at δ 7.0–8.9 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular ions (e.g., [M+H]⁺ at m/z 215) and detects impurities .
  • HPLC : Reverse-phase chromatography (C18 column) with UV detection ensures purity >95% .

How should researchers address discrepancies in spectroscopic data between synthesized batches?

Q. Advanced Research Focus

  • Cross-Validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY can confirm spatial proximity of methyl groups in the pyrazolo-pyrimidine core .
  • Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to track unexpected byproducts during heterocycle formation .
  • Benchmarking : Compare experimental IR spectra (e.g., NH stretches at 3298 cm⁻¹) with reference data from NIST Chemistry WebBook .

What storage conditions ensure long-term stability of this compound?

Q. Basic Research Focus

  • Temperature : Store at –20°C in airtight containers to prevent degradation of amine and pyrimidine groups .
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of labile bonds (e.g., piperidin-4-amine linkages).
  • Stability Monitoring : Perform periodic HPLC analysis to detect decomposition products (e.g., oxidized quinazoline derivatives) .

How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Q. Advanced Research Focus

  • Systematic Substitution : Modify the 1,6-dimethyl group on the pyrazolo-pyrimidine ring to assess steric effects, or introduce electron-withdrawing groups (e.g., –NO₂) on the tetrahydroquinazoline moiety to study electronic influences .
  • Biological Assays : Pair synthetic analogs with kinase inhibition assays (e.g., JAK2 or EGFR targets) to correlate structural features with activity .
  • Computational Docking : Use AutoDock or Schrödinger Suite to predict binding modes in protein active sites, guiding rational design .

What methodologies resolve challenges in scaling up the synthesis for preclinical studies?

Q. Advanced Research Focus

  • Continuous Flow Chemistry : Replace batch reactions with flow systems to improve heat/mass transfer during exothermic steps (e.g., cyclization) .
  • Membrane Separation : Employ nanofiltration or reverse osmosis to concentrate intermediates, reducing solvent waste .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。